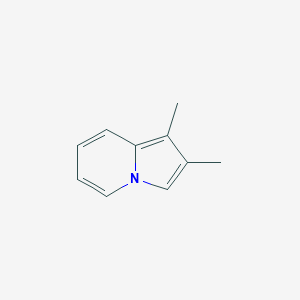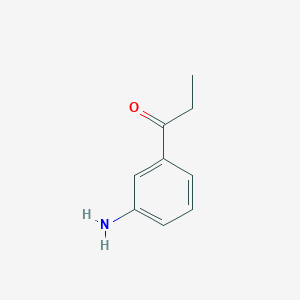
3'-Aminopropiophenone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3'-Aminopropiophenone and related compounds involves various chemical processes and reactions. One study detailed a one-pot synthesis of 3-amino-3-arylpropionic acids, which are related to this compound, emphasizing the importance of understanding the reaction mechanisms and the influence of solvent polarity and para-substitution on the synthesis process (Tan & Weaver, 2002). Another approach involved synthesizing 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid, showcasing the method of alkylation followed by saponifying and acidating to achieve the desired compound (Xing, 2010).
Molecular Structure Analysis
Understanding the molecular structure of this compound is crucial for its application in various fields. The crystal structure of related compounds, such as 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid, provides insights into the spatial arrangement and potential reactivity of these molecules (Xing, 2010). These structural analyses are foundational for further chemical modifications and applications.
Chemical Reactions and Properties
This compound participates in various chemical reactions, contributing to its versatility in synthesis and chemical engineering. For instance, it acts as a precursor in the formation of complex molecules, as seen in studies exploring the synthesis of biphenyl-based amino acids designed to nucleate beta-sheet structure (Nesloney & Kelly, 1996). Additionally, its role in hydrogen bonding capabilities and the formation of specific structures underlines the compound's significance in understanding molecular interactions and designing new materials.
Applications De Recherche Scientifique
Metabolism and Pharmacokinetics :
- It's involved in complex metabolic processes, studied using mass spectrometry and gas chromatography/mass spectrometry, as indicated by Pokrajac, Miljković, and Misailović (Pokrajac, Miljković, & Misailović, 1991).
- Its pharmacokinetics and metabolism have been explored in various animal models, such as rabbits, as researched by Liu and Huang (Liu & Huang, 1988).
Pharmacological Properties :
- 3'-Aminopropiophenone derivatives have been synthesized and tested for their analgesic activities, as studied by Occelli et al. (Occelli, Fontanella, Diena, & Schiatti, 1985).
- It has been evaluated for its role in forming methemoglobin, a compound of interest in studies of blood disorders and toxicology, as noted by Vandenbelt et al. (Vandenbelt, Pfeiffer, Kaiser, & Sibert, 1944).
Chemical Synthesis and Analysis :
- Tan and Weaver developed a one-pot synthesis method for 3-amino-3-arylpropionic acids, exploring the mechanism and influence of solvent polarity on the synthesis process (Tan & Weaver, 2002).
- The compound's decomposition during gas chromatography has been analyzed by Beckett and Stanojcic, providing insights into its stability and reactivity (Beckett & Stanojcic, 1983).
Biological Activity :
- Its derivatives have been studied for their serotonin receptor affinity, contributing to understanding neurotransmitter modulation, as researched by Glennon and Liebowitz (Glennon & Liebowitz, 1982).
- The compound's role in producing neurotoxic effects was explored in a study by Singh, Jamwal, and Kumar, focusing on the neuroprotective effects of certain substances against its toxicity (Singh, Jamwal, & Kumar, 2015).
Mécanisme D'action
Target of Action
3’-Aminopropiophenone, also known as para-aminopropiophenone (PAPP), is a synthetic cathinone . Its primary targets are red blood cells . The compound’s action is mediated by a toxic metabolite, para-hydroxylaminopropiophenone (PHAPP) .
Mode of Action
The mode of action of 3’-Aminopropiophenone involves the induction of methemoglobinemia . Methemoglobinemia is a condition caused by elevated levels of methemoglobin in the blood, which is an oxidized form of hemoglobin . This condition inhibits the ability of red blood cells to transport oxygen, leading to cellular hypoxia .
Biochemical Pathways
The biochemical pathways affected by 3’-Aminopropiophenone are related to the oxidation of hemoglobin. The compound is metabolized to para-hydroxylaminopropiophenone (PHAPP), which oxidizes hemoglobin to methemoglobin . This process disrupts the normal oxygen transport and delivery to tissues, affecting various downstream physiological processes.
Pharmacokinetics
The pharmacokinetics of 3’-Aminopropiophenone involve rapid excretion, mainly in urine . In rats, the compound is metabolized by N-acetylation, while in dogs, ring and aliphatic hydroxylation occur . In monkeys, both N-acetylation and oxidation take place . The bioavailability for all formulations varies between 20 and 47% .
Result of Action
The result of 3’-Aminopropiophenone’s action is the induction of methemoglobinemia, leading to cellular hypoxia . This condition can be fatal, creating a lethal deficit of oxygen in cardiac muscle and the brain . In stoats and feral cats, death usually occurs within 2 hours after eating bait containing the compound .
Action Environment
The action, efficacy, and stability of 3’-Aminopropiophenone can be influenced by various environmental factors. For instance, the compound is used as a pesticide to control predator pests . Its effectiveness can be influenced by factors such as the presence of other substances, environmental conditions, and the specific characteristics of the target species .
Propriétés
IUPAC Name |
1-(3-aminophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXJUBDTCAAXAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381715 | |
| Record name | 3'-Aminopropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1197-05-3 | |
| Record name | 1-(3-Aminophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Aminopropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-aminophenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary chemical reactions 3-aminopropiophenones undergo upon UV irradiation?
A1: Research indicates that N-secondary 3-aminopropiophenones, particularly those with a phenyl or methyl group at position 2, primarily undergo photodehydrogenation when exposed to UV light. [, ] This means they lose hydrogen atoms, potentially leading to the formation of new chemical bonds or compounds. In cases where the 3-aminopropiophenone has two methyl groups at position 2, UV irradiation leads to photocyclization, forming 2-alkylaminocyclopropanols-(1). []
Q2: Have any derivatives of 3-aminopropiophenone shown potential as central muscle relaxants?
A2: Yes, research suggests that certain derivatives, specifically those with a 2-methyl group, exhibit potential as central muscle relaxants. [, , ] For instance, (4'-chloro-2'-methoxy-3-piperidino)propiophenone HCl (HSR-733) and (4'-ethyl-2-methyl-3-pyrrolidino)propiophenone HCl (HSR-770) have demonstrated significant muscle relaxant activity in animal models. [] Notably, HSR-770 exhibited comparable potency to the known muscle relaxant eperisone. []
Q3: What are some of the impurities identified in trihexyphenidyl hydrochloride, and what is their significance?
A3: Studies have identified several impurities in trihexyphenidyl hydrochloride, a medication used to treat Parkinson's disease. These impurities include 1-phenyl-2-propenone, 3-piperidinopropiophenone, and 3-aminopropiophenone. [] Although the identified impurities did not exceed 1.9% of the labeled drug claim in the tested samples, their presence highlights the importance of quality control in pharmaceutical manufacturing to ensure drug safety and efficacy. []
Q4: Are there any known isomerization reactions involving 3-aminopropiophenone derivatives?
A5: Research shows that the 2-alkylaminocyclopropanols-(1) formed from the photocyclization of 3-aminopropiophenones can undergo isomerization when treated with an alkali. [] This isomerization leads to the formation of 2-alkylamino-3-methyl-butyrophenones, highlighting the potential for synthesizing diverse compounds from 3-aminopropiophenone derivatives. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




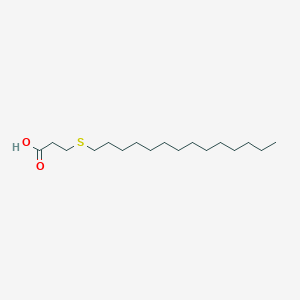

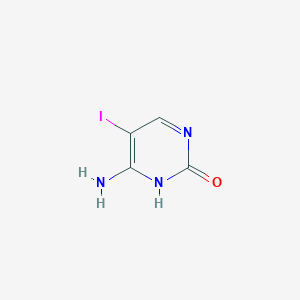

![Benzenesulfonic acid, 4-[(2-methyl-2-propenyl)oxy]-, sodium salt](/img/structure/B72792.png)

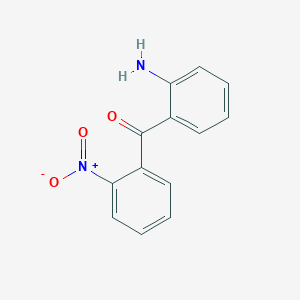


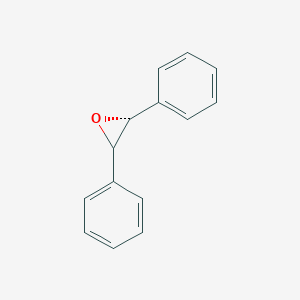
![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)

